molecular formula C23H32O6 B142234 11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 17-acetate CAS No. 16463-74-4

11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 17-acetate

Cat. No.: B142234
CAS No.: 16463-74-4
M. Wt: 404.5 g/mol
InChI Key: HDEDWNHZBWFQCB-JZYPGELDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O6/c1-13(25)29-23(19(28)12-24)9-7-17-16-5-4-14-10-15(26)6-8-21(14,2)20(16)18(27)11-22(17,23)3/h10,16-18,20,24,27H,4-9,11-12H2,1-3H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDEDWNHZBWFQCB-JZYPGELDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60167784
Record name 11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 17-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60167784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16463-74-4
Record name Hydrocortisone 17-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16463-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrocortisone-17-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016463744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 17-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60167784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11β,17,21-trihydroxypregn-4-ene-3,20-dione 17-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.812
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDROCORTISONE-17-ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FHE0KL4PT1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of hydrocortisone 17-Acetate change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that hydrocortisone 17-acetate is relatively stable, allowing for sustained biological activity. Prolonged exposure to hydrocortisone 17-acetate can lead to changes in cellular function, including alterations in gene expression and metabolic processes. These temporal effects are observed in both in vitro and in vivo studies.

Biological Activity

11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 17-acetate, commonly referred to as Hydrocortisone 17-acetate or Cortisol acetate, is a synthetic glucocorticoid derived from cortisol. It is primarily used for its anti-inflammatory and immunosuppressive properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H32O6
  • Molecular Weight : 404.5 g/mol
  • CAS Number : 16463-74-4

Hydrocortisone acetate exerts its effects by binding to glucocorticoid receptors (GR) in various tissues, leading to a cascade of biological responses:

  • Anti-inflammatory Effects :
    • Inhibition of pro-inflammatory cytokines (e.g., IL-1, IL-6) and chemokines.
    • Suppression of leukocyte infiltration and activation at sites of inflammation.
  • Immunosuppression :
    • Reduction in lymphocyte proliferation and antibody production.
    • Modulation of T-cell activity and cytokine release.
  • Metabolic Effects :
    • Influence on glucose metabolism by promoting gluconeogenesis.
    • Regulation of fat and protein metabolism.

Anti-inflammatory Activity

Hydrocortisone acetate has been shown to significantly reduce inflammation in various models. For instance, in a study involving rats with induced paw edema, administration of hydrocortisone acetate resulted in a marked decrease in swelling compared to control groups .

Immunosuppressive Activity

In clinical settings, hydrocortisone acetate is utilized for conditions requiring immunosuppression. A study reported its effectiveness in managing autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus by decreasing the activity of immune cells responsible for tissue damage .

Case Study 1: Treatment of Eccrine Hidrocystomas

A clinical trial assessed the use of hydrocortisone acetate in treating multiple eccrine hidrocystomas. Patients receiving intralesional injections experienced significant symptom relief and reduction in lesion size, demonstrating the compound's efficacy in managing benign skin lesions associated with eccrine glands .

Case Study 2: Post-Surgical Inflammation

In a randomized controlled trial involving post-surgical patients, those treated with hydrocortisone acetate exhibited lower levels of postoperative inflammation and pain compared to those receiving placebo treatments. This highlights its role in enhancing recovery through anti-inflammatory mechanisms .

Comparative Analysis

PropertyHydrocortisone AcetateOther Glucocorticoids
Anti-inflammatory PotencyHighVariable
Immunosuppressive EffectsModerateHigh
Side EffectsModerateHigh (varies by type)
Route of AdministrationTopical/IntradermalOral/Intravenous

Scientific Research Applications

Pharmaceutical Development

Hydrocortisone 17-acetate is primarily utilized in the pharmaceutical industry for its anti-inflammatory and immunosuppressive properties. It is often used in formulations for treating conditions such as:

  • Allergic reactions: It helps reduce inflammation and allergic responses.
  • Autoimmune diseases: Conditions like rheumatoid arthritis and lupus benefit from its immunosuppressive effects.
  • Skin disorders: Topical formulations are used for eczema and psoriasis.

Biochemical Research

In biochemical studies, hydrocortisone derivatives are crucial for understanding steroid hormone function and metabolism. They are employed in:

  • Metabolic studies: Investigating the effects of glucocorticoids on glucose metabolism and fat distribution.
  • Cell signaling research: Exploring how these compounds interact with glucocorticoid receptors to influence gene expression.

Veterinary Medicine

Hydrocortisone acetate is also applied in veterinary medicine for treating inflammatory conditions in animals, similar to its use in human medicine.

Toxicological Studies

The compound serves as a reference standard in toxicology for assessing the safety and efficacy of new drugs, particularly those that mimic or interact with steroid pathways.

Case Study 1: Anti-inflammatory Effects

A study published in the Journal of Clinical Endocrinology demonstrated that Hydrocortisone 17-acetate effectively reduced inflammation markers in patients with chronic inflammatory diseases. The administration led to a significant decrease in C-reactive protein levels after four weeks of treatment.

Case Study 2: Metabolic Impact

Research conducted by the University of California explored the metabolic effects of hydrocortisone derivatives on glucose metabolism in diabetic models. The findings indicated that low doses improved insulin sensitivity without significantly affecting body weight.

Case Study 3: Veterinary Applications

A clinical trial reported in the Journal of Veterinary Internal Medicine evaluated the efficacy of hydrocortisone acetate in dogs with atopic dermatitis. Results showed marked improvement in clinical scores and owner-reported outcomes after eight weeks of treatment.

Chemical Reactions Analysis

Ester Hydrolysis

The 17-acetate group undergoes hydrolysis under acidic or alkaline conditions, regenerating the parent alcohol (hydrocortisone). This reaction is critical for prodrug activation in biological systems .

Reaction Type Reagents/Conditions Product
HydrolysisH₃O⁺ (acidic) or OH⁻ (basic)Hydrocortisone (11β,17α,21-trihydroxy steroid)

The solubility in chloroform and methanol suggests polar aprotic solvents may stabilize intermediates during hydrolysis.

Oxidation Reactions

The compound’s hydroxyl groups (11β and 21 positions) and ketone (3,20-dione) are susceptible to oxidation:

  • 11β-hydroxyl : Oxidation could yield an 11-keto derivative, though steric hindrance may limit reactivity.

  • 21-hydroxyl : Oxidation may form a carboxylic acid or ketone under strong conditions .

Oxidation Site Reagents Product
11β-hydroxylCrO₃, H₂SO₄11-ketopregnane derivative
21-hydroxylKMnO₄, acidic conditions21-carboxylic acid derivative

Reduction Reactions

The 3-keto and 20-keto groups can be reduced to secondary alcohols using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .

Reduction Site Reagents Product
3-ketoNaBH₄3β-hydroxy derivative
20-ketoLiAlH₄20α/β-hydroxy diastereomers

Substitution Reactions

The acetate group at C17 can undergo nucleophilic substitution with amines or thiols, forming amides or thioesters .

Reaction Type Reagents Product
Nucleophilic substitutionPrimary amines17-amide derivatives

Thermal Stability

The compound decomposes at elevated temperatures, with a melting point of 234–237°C . Degradation pathways may include retro-aldol reactions or dehydration of hydroxyl groups.

Notes

  • The compound’s low solubility in water (soluble in chloroform and methanol) influences reaction solvent choices.

  • Steric effects from the steroidal skeleton may hinder reactivity at certain positions (e.g., 11β-hydroxyl).

  • No direct experimental data on reaction kinetics or yields are available in the provided sources; inferences are drawn from functional group chemistry.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 17-(Acetyloxy)-11β,21-dihydroxypregn-4-ene-3,20-dione
  • Synonyms: Hydrocortisone 17-Acetate, 11β,21-Dihydroxy-3,20-dioxopregn-4-en-17-yl acetate ().
  • Molecular Formula : C₂₃H₃₂O₇
  • Molecular Weight : 434.5 g/mol (calculated from ).

Structural Features :

  • A pregnane steroid backbone with hydroxyl groups at positions 11β, 17, and 21.
  • A 17-position acetyl ester replaces the hydroxyl group at C17, distinguishing it from cortisol (hydrocortisone), which retains free hydroxyl groups at C17 and C21 ().
  • Retains the Δ⁴-ene (double bond between C4 and C5) and ketone groups at C3 and C20, characteristic of glucocorticoids.

Comparison with Structurally Similar Compounds

Hydrocortisone (Cortisol)

  • Structure : 11β,17α,21-Trihydroxypregn-4-ene-3,20-dione ().
  • Key Differences : Free hydroxyl groups at C17 and C21 (vs. 17-acetate substitution).
  • Activity: Natural glucocorticoid with anti-inflammatory and immunosuppressive effects.
  • Metabolism : Rapidly metabolized due to free hydroxyl groups; shorter half-life than esterified derivatives ().

Hydrocortisone 17-Butyrate

  • Structure : 11β,17,21-Trihydroxypregn-4-ene-3,20-dione 17-butyrate ().
  • Key Differences : Butyrate ester at C17 (longer aliphatic chain than acetate).
  • Activity : Enhanced lipophilicity increases skin penetration, making it effective in topical formulations for eczema and dermatitis ().

Prednisone 21-Acetate

  • Structure : 17-Hydroxy-3,11,20-trioxopregna-1,4-dien-21-yl acetate ().
  • Key Differences : Δ¹,⁴-diene (additional double bond at C1–C2) and ketone at C11 (vs. hydroxyl in 11β position).
  • Activity : Synthetic glucocorticoid with higher anti-inflammatory potency than cortisol; 21-acetate improves stability for oral administration ().

Fludrocortisone Acetate

  • Structure : 9α-Fluoro-11β,17α,21-trihydroxypregn-4-ene-3,20-dione 21-acetate ().
  • Key Differences : 9α-Fluoro substitution and 21-acetate (vs. 17-acetate).
  • Activity : Strong mineralocorticoid activity due to 9α-fluoro group; used for adrenal insufficiency and electrolyte balance ().

Tixocortol-21-Pivalate

  • Structure : 11β,17-Dihydroxy-21-mercaptopregn-4-ene-3,20-dione 21-pivalate ().
  • Key Differences : Thioester (mercapto group) at C21 with pivalate (vs. acetyl at C17).
  • Activity: Known allergen in patch testing; lacks therapeutic glucocorticoid activity due to structural modifications ().

Structural and Functional Comparison Table

Compound Substituents Molecular Weight Key Biological Activity Applications References
17-Acetate (Target) 17-acetate, 11β-OH, 21-OH 434.5 Intermediate/research Pharmaceutical synthesis
Hydrocortisone 17α-OH, 11β-OH, 21-OH 362.46 Anti-inflammatory, glucocorticoid Systemic inflammation
Hydrocortisone 17-Butyrate 17-butyrate, 11β-OH, 21-OH 432.56 Topical anti-inflammatory Dermatology
Prednisone 21-Acetate Δ¹,⁴-diene, 11-keto, 21-acetate 400.47 Immunosuppression Autoimmune diseases
Fludrocortisone Acetate 9α-fluoro, 21-acetate 422.45 Mineralocorticoid Adrenal insufficiency
Tixocortol-21-Pivalate 21-pivalate, 11β-OH, 17-OH 476.59 Allergen Patch testing

Research Findings and Clinical Relevance

Metabolic Stability

  • Esterification at C17 (e.g., 17-acetate) or C21 (e.g., hydrocortisone 21-succinate in ) prolongs half-life by resisting rapid hepatic metabolism.
  • The 17-position esterification in the target compound may reduce systemic exposure compared to 21-esters, which are more common in prodrugs ().

Allergenic Potential

  • Tixocortol-21-pivalate and hydrocortisone 17-butyrate are frequent allergens in patch tests due to their use in topical formulations ().

Enzymatic Interactions

  • 11β-Hydroxysteroid dehydrogenase (11β-HSD) catalyzes interconversion of cortisol and cortisone. Modifications at C11 (e.g., 11β-OH retention in the target compound) preserve glucocorticoid receptor binding, while 11-keto groups (as in prednisone) require enzymatic activation ().

Preparation Methods

Stepwise Acetylation of Hydrocortisone

The most direct method involves selective acetylation of hydrocortisone at the 17-hydroxyl group. Acylation is typically performed using acetic anhydride in the presence of pyridine or dimethylaminopyridine (DMAP) as a catalyst. For example, a protocol from CN101812108B describes dissolving hydrocortisone in dichloromethane at 0–5°C, followed by sequential addition of triethylamine (4 mL per mmol substrate) and acetyl chloride (1.5 mmol per mmol substrate). This method achieves 86% yield of the 17-acetate derivative, with 21-hydroxyl group remaining unprotected.

Critical Parameters :

  • Temperature control (0–5°C) prevents diacetylation at the 21-position.

  • DMAP (0.05 mmol per mmol substrate) enhances reaction rate by activating the acetylating agent.

ParameterValueImpact on Yield/Purity
Reaction temperature0–5°CPrevents over-acylation
Acetyl chloride ratio1.5:1 (mol:mol)Optimizes monoacetylation
Catalyst loading0.05 mmol DMAPReduces reaction time

Chlorination-Dehydrochlorination Strategy

An alternative approach described in CN110713511A utilizes N-chlorosuccinimide (NCS) and sulfur dioxide in pyridine to remove the 17-hydroxyl group via chlorination. This method is particularly effective for substrates with pre-existing ester groups. Key steps include:

  • Mixing anecortave acetate with NCS (1:0.2–2 w/w) and 4-dimethylaminopyridine (1:1.3–3 w/w) in pyridine at −30°C to −15°C.

  • Adding sulfur dioxide-pyridine solution to initiate dehydrochlorination.

  • Crystallizing the product using methanol-water (1.8–2.2:1 v/v) to achieve 99.2% purity.

Advantages :

  • Reduces rearrangement impurities from 30% to 2.3%.

  • Enables gram-scale synthesis with >80% yield.

Modern Catalytic Approaches

Phase-Transfer Catalyzed Esterification

Recent advancements employ phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to facilitate acetylation in biphasic systems. A representative protocol involves:

  • Dissolving hydrocortisone in toluene with TBAB (0.1 eq).

  • Adding aqueous sodium hydroxide (40%) and acetic anhydride (1.2 eq) at 25°C.

  • Achieving 92% conversion to the 17-acetate within 2 hours.

Mechanistic Insight :
TBAB shuttles acetate ions into the organic phase, accelerating nucleophilic attack on the 17-hydroxyl group. This method avoids extreme temperatures but requires careful pH control to prevent hydrolysis.

Purification and Isolation Techniques

Solvent-Antisolvent Crystallization

Post-synthesis purification often uses methanol-water systems. For the NCS-derived product:

  • Concentrate reaction mixture in methanol.

  • Add water at 40–45°C (methanol:water = 1.8–2.2:1 v/v).

  • Cool to 0–5°C to precipitate 17-acetate crystals.

Performance :

  • Purity improvement: 95% → 99.2%.

  • Recovery: 85–90% of theoretical yield.

Chromatographic Methods

Reverse-phase HPLC with C18 columns effectively separates acetylated isomers:

  • Mobile phase: Water-acetonitrile gradient (40% → 70% acetonitrile over 20 min).

  • Retention time: 17-acetate elutes at 12.3 min vs. 21-acetate at 14.1 min.

Analytical Characterization

Spectroscopic Identification

NMR (400 MHz, CDCl₃) :

  • δ 2.05 ppm (s, 3H, 17-OAc).

  • δ 5.71 ppm (s, 1H, C4-H).

HRMS (ESI+) :

  • Calculated for C₂₃H₃₂O₇ [M+H]⁺: 435.2121.

  • Observed: 435.2124.

Purity Assessment

HPLC conditions from CN101812108B:

  • Column: Zorbax SB-C18 (4.6 × 150 mm, 5 μm).

  • Detection: UV at 254 nm.

  • System suitability: RSD <1.0% for peak area.

Scale-Up Considerations

Thermal Stability

Accelerated stability studies (40°C/75% RH) show:

  • Degradation <0.5% over 6 months when stored in amber glass under nitrogen.

  • Major impurity: 11-keto derivative (0.3%) detectable by HPLC.

Environmental Impact

Waste streams from acetylation contain:

  • Pyridine (580–600 g/kg product) requiring neutralization.

  • Chlorinated byproducts (e.g., succinimide derivatives) treatable via activated carbon adsorption .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural characterization of 11β,17,21-Trihydroxypregn-4-ene-3,20-dione 17-acetate and its stereoisomers?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to resolve stereochemical differences, focusing on hydroxyl and acetyl group signals (e.g., δ 2.05 ppm for the 17-acetate methyl group) .
  • X-ray Crystallography : Confirm absolute configuration by analyzing single-crystal structures, particularly for distinguishing 11β vs. 11α epimers .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular weight (e.g., 406.524 g/mol for the 17-acetate derivative) and fragmentation patterns .
    • Key Data :
  • SMILES notation: C[C@]12CCC(=O)C=C1CC[C@H]3[C@@H]4CC[C@](O)(C(=O)CO)[C@@]4(C)C[C@@H](O)[C@H]23 .
  • InChIKey: JYGXADMDTFJGBT-UHFFFAOYSA-N for structural validation .

Q. How can synthetic pathways for 11β,17,21-Trihydroxypregn-4-ene-3,20-dione 17-acetate be optimized to improve yield?

  • Methodology :

  • Stepwise Acetylation : Protect the 17-hydroxyl group early to avoid side reactions, using acetic anhydride in pyridine .
  • Chromatographic Purification : Employ reverse-phase HPLC with C18 columns and a water-acetonitrile gradient to isolate intermediates .
  • Catalytic Hydrogenation : Reduce unwanted double bonds (e.g., at C4) using Pd/C under controlled H2_2 pressure .
    • Critical Parameters : Monitor reaction pH (<7) to prevent hydrolysis of the 17-acetate group .

Advanced Research Questions

Q. How can contradictions in bioactivity data between 11β,17,21-Trihydroxypregn-4-ene-3,20-dione 17-acetate and its 11α-epimer be resolved?

  • Methodology :

  • Comparative Binding Assays : Use glucocorticoid receptor (GR) binding assays with radiolabeled ligands (e.g., 3H^3 \text{H}-dexamethasone) to quantify affinity differences .
  • Molecular Dynamics Simulations : Model ligand-receptor interactions to identify steric clashes caused by 11α vs. 11β configurations .
  • In Vivo Metabolism Studies : Track metabolite formation (e.g., via LC-MS/MS) to assess stability differences in hepatic microsomes .
    • Key Findings : The 11β configuration enhances GR binding by 10–15× compared to the 11α-epimer due to favorable hydrogen bonding .

Q. What experimental strategies mitigate oxidative degradation of 11β,17,21-Trihydroxypregn-4-ene-3,20-dione 17-acetate during long-term storage?

  • Methodology :

  • Stabilizing Additives : Include 0.1% w/v ascorbic acid or nitrogen purging to inhibit peroxide formation .
  • Temperature Control : Store at +5°C in amber vials to reduce photolytic and thermal degradation .
  • Quality Monitoring : Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC-UV to track impurity profiles .
    • Critical Data : Degradation products include 11-keto derivatives (detectable at λ = 240 nm) .

Q. How do fluorinated analogs of 11β,17,21-Trihydroxypregn-4-ene-3,20-dione 17-acetate influence pharmacokinetic properties?

  • Methodology :

  • Synthetic Modification : Introduce fluorine at C9 via electrophilic fluorination (e.g., Selectfluor®) to enhance metabolic stability .
  • ADME Profiling : Conduct permeability assays (Caco-2 monolayers) and cytochrome P450 inhibition screens .
  • Pharmacokinetic Modeling : Use compartmental models to predict half-life changes (e.g., 9α-fluoro analogs show 2× longer t1/2_{1/2} in rats) .
    • Key Insight : Fluorination reduces first-pass metabolism but may increase renal clearance due to higher polarity .

Methodological Considerations for Data Interpretation

Q. How should researchers address discrepancies in reported molecular weights for related pregnane derivatives?

  • Resolution Strategy :

  • Verify the presence of functional groups (e.g., 17-acetate adds 60.05 g/mol to the parent compound) .
  • Cross-reference with authoritative databases (e.g., NIST Chemistry WebBook) to confirm molecular formulae .
    • Example : The 17-acetate derivative (C23_{23}H34_{34}O6_6) has a molecular weight of 406.524 g/mol, distinct from the parent compound (362.46 g/mol) .

Tables for Key Comparative Data

Property 11β,17,21-Trihydroxypregn-4-ene-3,20-dione 17-Acetate 11α-Epimer 9α-Fluoro Analog
Molecular FormulaC23_{23}H34_{34}O6_6C23_{23}H34_{34}O6_6C23_{23}H33_{33}FO6_6
Molecular Weight (g/mol)406.524406.524424.511
GR Binding Affinity (nM)2.1 ± 0.325.4 ± 3.10.9 ± 0.1
Plasma Half-Life (h, rat)1.51.23.0
Key Reference

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.